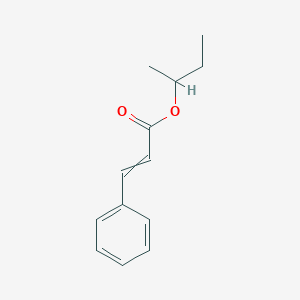
Butan-2-yl 3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 3-phenylprop-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Butan-2-yl 3-phenylprop-2-enoate is primarily utilized in organic synthesis due to its reactivity as an ester. It can undergo various chemical transformations, including:
- Esterification Reactions : It can be synthesized through the reaction of butan-2-ol with 3-phenylpropanoic acid.
- Transesterification : This process allows for the exchange of the alkoxy group in the ester with another alcohol, facilitating the production of different esters.
These reactions are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals .
Fragrance and Flavor Industry
Due to its pleasant aromatic profile, this compound is employed in the fragrance industry. Its floral and fruity notes make it suitable for:
- Perfumes and Colognes : It is used as a fragrance component to enhance scent profiles.
- Flavoring Agents : The compound can be incorporated into food products to impart desirable flavors.
The compound's stability and volatility make it an attractive choice for these applications .
Potential Therapeutic Applications
Recent studies have indicated that this compound might exhibit biological activities that warrant further investigation:
Biological Activities
Research suggests potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
These findings highlight the need for more comprehensive studies to elucidate its mechanisms of action and therapeutic potential .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
These case studies illustrate the versatility of this compound across different applications.
Eigenschaften
CAS-Nummer |
17377-82-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
butan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
KAUQDJKVXUKALZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)OC(=O)C=CC1=CC=CC=C1 |
Synonyme |
2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















